molecular formula C14H17N3OS2 B11171260 2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11171260
M. Wt: 307.4 g/mol
InChI Key: HTNJMWPJUUVSBF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzyl halides and thiol derivatives.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of a benzylsulfanyl group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3OS2/c1-10(2)13-16-17-14(20-13)15-12(18)9-19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)

InChI Key

HTNJMWPJUUVSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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